molecular formula C26H18BrN3O13 B231390 [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate CAS No. 18039-23-1

[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate

Cat. No. B231390
CAS RN: 18039-23-1
M. Wt: 660.3 g/mol
InChI Key: PRTNQVCMHBOSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. This compound has been synthesized and studied for its potential use in scientific research applications.

Mechanism Of Action

The mechanism of action of [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. It may also inhibit the production of inflammatory cytokines, thereby reducing inflammation.

Biochemical And Physiological Effects

[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to reduce inflammation in animal models. However, the biochemical and physiological effects of this compound have not been fully characterized.

Advantages And Limitations For Lab Experiments

The advantages of using [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate in lab experiments include its potential as an antitumor and anti-inflammatory agent. However, the limitations of using this compound include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for the study of [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate. These include further investigation into its mechanism of action, characterization of its biochemical and physiological effects, and exploration of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with 6-bromo-4,5-bis(hydroxymethyl)oxane-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with a mixture of acetic anhydride and nitric acid to form the final product.

Scientific Research Applications

[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.

properties

CAS RN

18039-23-1

Product Name

[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate

Molecular Formula

C26H18BrN3O13

Molecular Weight

660.3 g/mol

IUPAC Name

[6-bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate

InChI

InChI=1S/C26H18BrN3O13/c27-23-22(43-26(33)16-5-11-19(12-6-16)30(38)39)21(42-25(32)15-3-9-18(10-4-15)29(36)37)20(13-40-23)41-24(31)14-1-7-17(8-2-14)28(34)35/h1-12,20-23H,13H2

InChI Key

PRTNQVCMHBOSNT-UHFFFAOYSA-N

SMILES

C1C(C(C(C(O1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1C(C(C(C(O1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Other CAS RN

18039-23-1

synonyms

2-O,3-O,4-O-Tris(p-nitrobenzoyl)-β-D-arabinopyranosyl bromide

Origin of Product

United States

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